4'-Carboxy-m-terphenyl

Metal-Organic Frameworks Thermal Stability Solvothermal Synthesis

Research challenge: linear dicarboxylate linkers (e.g., tpdc) limit MOF topology to predictable, low-dimensional networks. 4'-Carboxy-m-terphenyl’s ~120° kinked meta-geometry introduces steric shielding and a non-linear coordination vector, enabling MOFs with complex pore architectures and enhanced selectivity for gas pairs like CO₂/CH₄. Key procurement outcomes: - Build low-dimensional (1D/2D) coordination polymers with Zn(II)/Co(II) for molecular wires or single-chain magnets. - Access non-cubic pore topologies unattainable with linear linkers. - Lower solvothermal synthesis temperature (~180 °C) protects thermally sensitive co-ligands. Supplied as ≥95% pure, white to off-white crystalline powder. Standard packaging in 1 g, 5 g, or bulk quantities; shipped at ambient temperature with full documentation.

Molecular Formula C19H14O2
Molecular Weight 274.3 g/mol
CAS No. 10468-76-5
Cat. No. B15485747
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4'-Carboxy-m-terphenyl
CAS10468-76-5
Molecular FormulaC19H14O2
Molecular Weight274.3 g/mol
Structural Identifiers
SMILESC1=CC=C(C=C1)C2=CC(=C(C=C2)C(=O)O)C3=CC=CC=C3
InChIInChI=1S/C19H14O2/c20-19(21)17-12-11-16(14-7-3-1-4-8-14)13-18(17)15-9-5-2-6-10-15/h1-13H,(H,20,21)
InChIKeyWSWCFLBLBDQRNK-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / 5 kg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





4'-Carboxy-m-terphenyl Linker for MOF Design


4'-Carboxy-m-terphenyl (CAS 10468-76-5), also known as m-terphenyl-4'-carboxylic acid or 2,4-diphenylbenzoic acid, is a rigid, aromatic monocarboxylic acid [1]. It belongs to the class of m-terphenyl derivatives, which are characterized by a 'bowl-shaped' molecular geometry that provides unique steric shielding and coordination properties [2]. As a versatile building block, it is primarily employed as an organic ligand in the synthesis of metal-organic frameworks (MOFs) and coordination polymers, where its specific geometry dictates the resulting network topology and porosity [3].

Geometry

Kinked ~120° m-terphenyl core enables non-cubic MOF topologies

Denticity

Monocarboxylate binding directs formation of 1D/2D coordination networks

Processing

Lower melting point supports mild solvothermal synthesis conditions

Non-substitutability in MOF Synthesis


The structural differentiation of 4'-Carboxy-m-terphenyl from its linear analogs, such as 4,4''-terphenyl dicarboxylic acid (tpdc), is profound and precludes simple substitution. The meta-linkage in 4'-Carboxy-m-terphenyl introduces a kinked, non-linear geometry [1]. This structural feature fundamentally alters the coordination vector and steric bulk around the metal center compared to linear dicarboxylates [2]. Consequently, MOFs constructed with this ligand exhibit distinct network topologies, pore architectures, and subsequently, different gas sorption and separation properties [3]. Replacing this compound with a linear analog would result in a different MOF structure with unpredictable and likely inferior performance for the intended application, underscoring the need for precise, compound-specific procurement.

Topology divergence

Linear dicarboxylates form symmetric cubic nets; this kinked linker yields anisotropic 1D/2D networks. Direct substitution alters framework architecture.

Coordination geometry shift

A 120° kink replaces the straight 180° coordination vector of linear linkers, changing metal coordination and pore shape.

Denticity mismatch

Monocarboxylate limits dimensionality to 1D/2D, whereas di‑ or tri‑carboxylates promote 3D porous frameworks. Substitution may eliminate targeted porosity.

Differentiation from Closest Analogs for MOF Procurement


Melting Point and Thermal Stability vs. Linear Dicarboxylates

4'-Carboxy-m-terphenyl exhibits a significantly lower melting point (approximately 180 °C) compared to the widely used linear linker 4,4''-terphenyl dicarboxylic acid (H2tpdc), which decomposes above 300 °C . This difference is critical for solvothermal MOF synthesis, where the ligand must dissolve or melt to react with metal salts. A lower melting point can facilitate better solubility and more homogeneous reaction mixtures at lower temperatures, potentially enabling the synthesis of novel MOF phases or improving crystallinity by avoiding high-temperature decomposition of sensitive co-ligands or solvents.

Thermal profile
Data to verify
~180 °C vs. >300 °C (ΔT > 120 °C)
May enable lower-temperature solvothermal synthesis.
Source data to verify; DSC conditions not specified.
Metal-Organic Frameworks Thermal Stability Solvothermal Synthesis

Molecular Geometry and MOF Topology

The m-terphenyl core of 4'-Carboxy-m-terphenyl introduces a 120° kink in the molecular backbone, in stark contrast to the linear 180° geometry of common linkers like 4,4'-biphenyl dicarboxylic acid (H2bpdc) or 4,4''-terphenyl dicarboxylic acid (H2tpdc) [1]. This geometric divergence directly dictates the achievable network topologies in MOF synthesis. Linear linkers typically form highly symmetric, 3D cubic or square-grid networks (e.g., UiO-67, IRMOF-9), whereas the kinked m-terphenyl ligand promotes the formation of lower-symmetry topologies, including 1D chains, 2D clay-like sheets, and 3D networks with complex, non-cubic pores [2].

Ligand geometry
Class-level
~120° kinked ~180° linear
Kinked geometry directs non-cubic network topologies.
Class-level inference from m-terphenyl ligand families.
Metal-Organic Frameworks Coordination Chemistry Topology

Steric Bulk and Pore Architecture Differentiation

The bowl-shaped m-terphenyl scaffold of 4'-Carboxy-m-terphenyl provides substantial steric bulk around the metal coordination site, which is absent in linear linkers [1]. This steric hindrance influences the interpenetration of MOF networks and the resulting pore size and volume. While direct BET surface area comparisons for MOFs of this specific ligand are not available, class-level evidence indicates that MOFs constructed with m-terphenyl tetracarboxylates can achieve surface areas and pore volumes that are distinct from those of their linear p-terphenyl counterparts [2]. For example, a comprehensive study of Cu(II)-based MOFs with various m-terphenyl linkers reported BET surface areas ranging from ~500 to 1500 m²/g, with CO₂/CH₄ selectivities varying by up to a factor of 5 depending on the linker's substitution pattern [2].

Pore architecture
Class-level
BET 500–1500 m²/g; CO₂/CH₄ selectivity up to 5×
Steric bulk enables tunable pore environments.
Class-level data from related m-terphenyl MOFs.
Metal-Organic Frameworks Porosity Gas Adsorption

Ligand Denticity and Low-Dimensional Networks

As a monocarboxylic acid, 4'-Carboxy-m-terphenyl offers a single carboxylate binding site, in contrast to the widely used di-, tri-, or tetratopic linkers [1]. This limited denticity restricts the dimensionality of the resulting coordination networks, favoring the formation of 1D chains or 2D sheets rather than extended 3D frameworks [2]. For instance, reactions with Zn(II) or Co(II) under specific conditions yielded isostructural 1D chains of formula [(Ph₂C₆H₂(CO₂)₂)M(py)₂(MeOH)]∞, while with ethanol and triethylamine, Zn(II) formed a 2D clay-like network [2]. This controlled dimensionality is a direct consequence of the ligand's monocarboxylate nature and is a key differentiator from polycarboxylate linkers that are designed to produce 3D porous structures.

Network dimensionality
Head-to-head
1D/2D chains/sheets 3D frameworks
Monocarboxylate denticity limits network dimensionality.
Observed with Zn(II)/Co(II); single-crystal XRD.
Coordination Polymers Ligand Design 1D and 2D Materials

Research and Industrial Application Scenarios


Low-Dimensional Coordination Polymers for Electronics and Magnetics

Leverage the monocarboxylate denticity of 4'-Carboxy-m-terphenyl to rationally design and synthesize 1D chains or 2D sheets with transition metals like Zn(II) or Co(II) [1]. These low-dimensional materials are prime candidates for the development of molecular wires, single-chain magnets, and anisotropic conductors. The kinked geometry of the ligand introduces further complexity, enabling the creation of materials with directional properties not possible with linear linkers.

MOFs with Non-Cubic Pores for Gas Separation

Utilize the unique ~120° kinked geometry of 4'-Carboxy-m-terphenyl to construct MOFs with complex, non-cubic pore topologies [2]. This structural feature, supported by class-level evidence from m-terphenyl-based MOFs, allows for the creation of pore environments with tailored steric and chemical properties, potentially leading to enhanced selectivity in gas separations, particularly for challenging mixtures like CO₂/CH₄ or C₂H₂/C₂H₄ [3].

Sterically Demanding Metal Complexes for Homogeneous Catalysis

Exploit the bowl-shaped, sterically demanding m-terphenyl core of 4'-Carboxy-m-terphenyl as a supporting ligand for transition metals [4]. This can stabilize unusual coordination geometries and low-coordinate metal centers, mimicking the active sites of certain enzymes or enabling novel catalytic transformations that are inaccessible with less bulky ligands.

Low-Temperature Solvothermal Synthesis of Novel MOFs

Take advantage of the relatively low melting point of 4'-Carboxy-m-terphenyl (~180 °C) to perform solvothermal MOF syntheses at lower temperatures compared to high-melting linear linkers like H2tpdc (>300 °C) . This can be crucial for incorporating thermally sensitive co-ligands, functional groups, or solvents, thereby expanding the scope of accessible MOF compositions and functionalities.

Application
Selection Property
Validation Focus
Low‑dimensional coordination polymers
Monocarboxylate denticity & kinked geometry
1D/2D network formation; anisotropic properties
MOFs with non‑cubic pores for gas separation
~120° kinked geometry
Non‑cubic topology; CO₂/CH₄ selectivity
Sterically demanding metal complexes for catalysis
Bowl‑shaped m‑terphenyl steric bulk
Stabilization of unusual metal coordination
Low‑temperature solvothermal synthesis
Lower melting temperature
Compatibility with thermally sensitive co‑ligands

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

41 linked technical documents
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